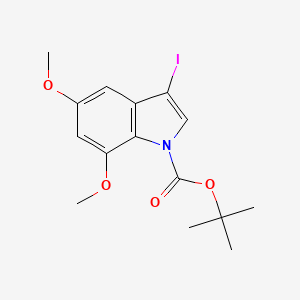
1h-Indole-1-carboxylic acid,3-iodo-5,7-dimethoxy-,1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an indole core substituted with iodine and methoxy groups, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Iodination: The indole core is then iodinated at the 3-position using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide.
Methoxylation: Methoxy groups are introduced at the 5 and 7 positions through electrophilic aromatic substitution using methanol and a strong acid catalyst like sulfuric acid.
Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and reagents are chosen to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can remove the iodine substituent, yielding simpler indole derivatives.
Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Deiodinated indole derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By affecting these targets, the compound can influence pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethylphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
- 1H-Indole-2-carboxylic acid, ethyl ester
- tert-Butyl 5-iodoindoline-1-carboxylate
Uniqueness
1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of iodine and methoxy groups enhances its reactivity and potential for diverse applications compared to other indole derivatives.
This detailed overview highlights the significance of 1H-Indole-1-carboxylic acid, 3-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester in various fields, from synthetic chemistry to biomedical research
Properties
Molecular Formula |
C15H18INO4 |
|---|---|
Molecular Weight |
403.21 g/mol |
IUPAC Name |
tert-butyl 3-iodo-5,7-dimethoxyindole-1-carboxylate |
InChI |
InChI=1S/C15H18INO4/c1-15(2,3)21-14(18)17-8-11(16)10-6-9(19-4)7-12(20-5)13(10)17/h6-8H,1-5H3 |
InChI Key |
ARPQVLCTAKBRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC(=C2)OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)



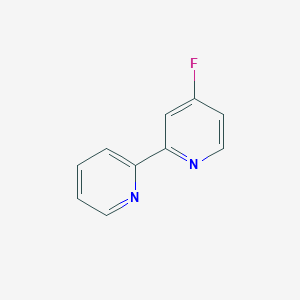
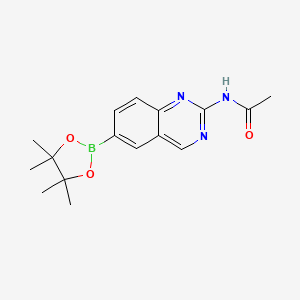

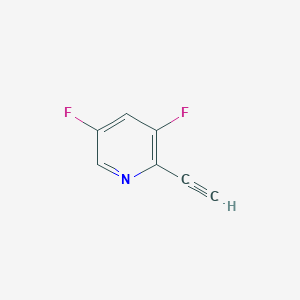
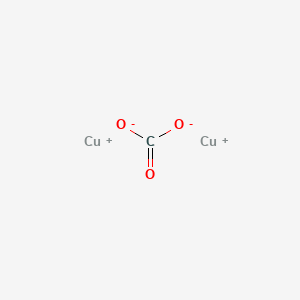
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
